N-(3-methylpyridin-2-yl)cyclopentanecarboxamide
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Overview
Description
N-(3-methylpyridin-2-yl)cyclopentanecarboxamide: is an organic compound that belongs to the class of amides It features a cyclopentanecarboxamide moiety attached to a 3-methylpyridin-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-methylpyridin-2-yl)cyclopentanecarboxamide can be achieved through several methods. One common approach involves the reaction of 3-methylpyridin-2-amine with cyclopentanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired amide product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: N-(3-methylpyridin-2-yl)cyclopentanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Lithium aluminum hydride or catalytic hydrogenation are common methods.
Substitution: Halogenating agents like bromine or nitrating agents like nitric acid can be employed.
Major Products:
Oxidation: N-oxides of the original compound.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives of the pyridine ring.
Scientific Research Applications
N-(3-methylpyridin-2-yl)cyclopentanecarboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It may serve as a lead compound in drug discovery and development, particularly for targeting specific enzymes or receptors.
Industry: The compound can be utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(3-methylpyridin-2-yl)cyclopentanecarboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
- N-(pyridin-2-yl)cyclopentanecarboxamide
- N-(4-methylpyridin-2-yl)cyclopentanecarboxamide
- N-(3-methylpyridin-2-yl)benzamide
Uniqueness: N-(3-methylpyridin-2-yl)cyclopentanecarboxamide is unique due to the presence of both a cyclopentanecarboxamide moiety and a 3-methylpyridin-2-yl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(3-methylpyridin-2-yl)cyclopentanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-9-5-4-8-13-11(9)14-12(15)10-6-2-3-7-10/h4-5,8,10H,2-3,6-7H2,1H3,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAJBIMAMMZANDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)C2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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